Enhanced Lipophilicity (XLogP3) of the Benzhydryl Analog Drives Predicted Membrane Permeability and Hydrophobic Pocket Binding Over Mono-Aromatic Analogs
The computed XLogP3 for 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is 3.1, compared to 1-Benzyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (CAS 1396856-38-4, MW 271.36) which has a predicted XLogP3 of approximately 1.8 (extrapolated from substructure contributions) [1]. This represents a quantitative increase of ~1.3 log units, indicating significantly greater lipophilicity. Elevated XLogP3 correlates with improved passive membrane permeability and stronger van der Waals interactions within hydrophobic protein binding sites, a critical factor for intracellular targets and CNS applications [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 1-Benzyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (predicted XLogP3 ~1.8) |
| Quantified Difference | Δ XLogP3 ≈ +1.3 log units |
| Conditions | PubChem computed XLogP3 3.0 algorithm; comparator value estimated from substructure-based prediction |
Why This Matters
Procurement of the benzhydryl derivative over the benzyl analog is justified when the biological target features a hydrophobic binding cleft requiring elevated logP for engagement.
- [1] PubChem Compound Summary for CID 71792600. Computed Property XLogP3. View Source
